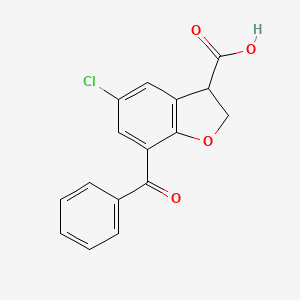
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a benzoyl group at the 7th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 3rd position of the dihydrobenzofuran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the cyclization of 5-chloro-2-hydroxybenzaldehyde with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the quality of the final product .
化学反应分析
Types of Reactions
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, benzofuran derivatives, including this compound, have shown promise as potential therapeutic agents. They exhibit a range of biological activities, including anti-tumor, antibacterial, and antiviral properties. Researchers are investigating their mechanisms of action and potential use in drug development .
Medicine
In medicine, this compound and its derivatives are being studied for their potential as pharmaceutical agents. Their ability to interact with specific biological targets makes them candidates for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, benzofuran derivatives are used in the development of advanced materials. Their unique chemical properties make them suitable for applications in electronics, coatings, and other high-performance materials .
作用机制
The mechanism of action of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation, while its antibacterial activity may result from the disruption of bacterial cell membranes .
相似化合物的比较
Similar Compounds
7-Benzoyl-5-chloro-1,3-dihydro-2H-indol-2-one: This compound shares a similar benzoyl and chlorine substitution pattern but differs in the core structure, having an indole ring instead of a benzofuran ring.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with an amino group at the 4th position and a carboxylic acid group at the 7th position.
Uniqueness
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzoyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C16H11ClO4 |
|---|---|
分子量 |
302.71 g/mol |
IUPAC 名称 |
7-benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClO4/c17-10-6-11-13(16(19)20)8-21-15(11)12(7-10)14(18)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,19,20) |
InChI 键 |
ZJQDSPDIXFZNEZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
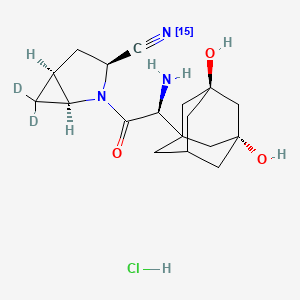
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
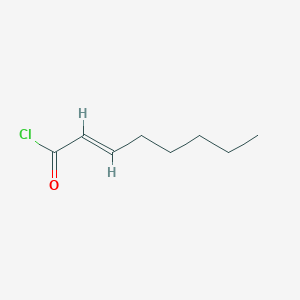
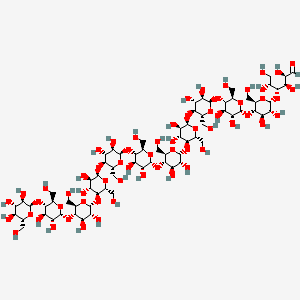
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
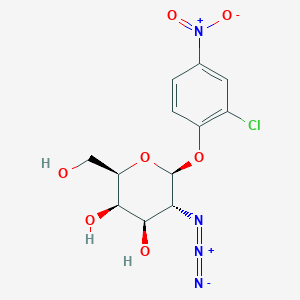
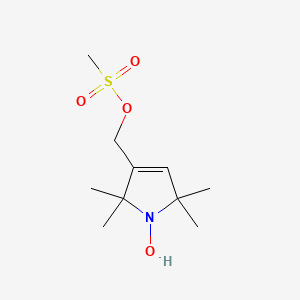
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)


